Cas no 1897115-49-9 (tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate)

Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate is a specialized carbamate derivative featuring both tert-butyl and methoxyphenyl functional groups. Its structure incorporates a primary amine moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The tert-butyl group enhances steric protection, improving stability during reactions, while the methoxy substituent offers electronic modulation for further functionalization. This compound is valued for its role in constructing complex molecular frameworks, such as chiral amines or protected intermediates in multi-step syntheses. Its well-defined reactivity and compatibility with diverse reaction conditions make it a reliable choice for researchers developing bioactive compounds or fine chemicals.
tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate structure
1897115-49-9 structure
Product Name:tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate
CAS No:1897115-49-9
MF:C14H22N2O3
MW:266.336083889008
CID:6512173
PubChem ID:117420157
Update Time:2025-10-19

tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate
    • EN300-1902816
    • 1897115-49-9
    • tert-butyl N-[4-(1-aminoethyl)-2-methoxyphenyl]carbamate
    • Inchi: 1S/C14H22N2O3/c1-9(15)10-6-7-11(12(8-10)18-5)16-13(17)19-14(2,3)4/h6-9H,15H2,1-5H3,(H,16,17)
    • InChI Key: CJAWGEWHUYIISI-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1OC)C(C)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 266.16304257g/mol
  • Monoisotopic Mass: 266.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 73.6Ų

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Additional information on tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate

Professional Introduction to Compound with CAS No. 1897115-49-9 and Product Name: Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate

Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate, identified by its Chemical Abstracts Service (CAS) number 1897115-49-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their diverse applications in medicinal chemistry, agrochemicals, and material science. The structural features of this molecule, particularly its tert-butyl protecting group, the N-4-(1-aminoethyl) side chain, and the 2-methoxyphenyl aromatic moiety, contribute to its unique chemical properties and potential biological activities.

The significance of Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate lies in its utility as a key intermediate in the synthesis of more complex molecules. In recent years, there has been a growing interest in developing novel carbamate-based drugs due to their favorable pharmacokinetic profiles and minimal toxicity. The tert-butyl group in this compound serves as an effective protecting group for amine functionalities, allowing for selective modifications during synthetic processes. This feature is particularly valuable in multi-step organic syntheses where orthogonal reactions are required.

One of the most compelling aspects of Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate is its potential application in the development of bioactive molecules. The 2-methoxyphenyl ring is a common pharmacophore found in many therapeutic agents, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the 1-aminoethyl side chain introduces a basic nitrogen atom, which can participate in hydrogen bonding or salt formation, further enhancing the compound's binding affinity to biological targets. These structural elements make it a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate with greater accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, suggesting potential applications in treating inflammatory diseases, neurological disorders, and other conditions. Additionally, the use of high-throughput screening techniques has facilitated the identification of novel derivatives with enhanced pharmacological properties.

The synthesis of Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate involves a series of well-established organic reactions, including nucleophilic substitution, condensation reactions, and protection-deprotection strategies. The use of advanced synthetic methodologies has improved both the efficiency and yield of this process. For instance, catalytic hydrogenation techniques have been employed to introduce the 1-aminoethyl side chain with high selectivity. Furthermore, green chemistry principles have been integrated into the synthetic route to minimize waste and reduce environmental impact.

In conclusion, Tert-butyl N-4-(1-aminoethyl)-2-methoxyphenylcarbamate (CAS No. 1897115-49-9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable tool for researchers developing new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in addressing some of the most pressing challenges in medicine today.

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